methyl N-cyanomorpholine-4-carbimidothioate
Overview
Description
Methyl N-cyanomorpholine-4-carbimidothioate is a chemical compound with the molecular formula C₇H₁₁N₃OS. It is known for its unique structure, which includes a morpholine ring, a cyanide group, and a carbimidothioate moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-cyanomorpholine-4-carbimidothioate can be synthesized through several methods. One common route involves the reaction of morpholine with cyanogen bromide, followed by the addition of methyl isothiocyanate. The reaction typically occurs under mild conditions, with the use of a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl N-cyanomorpholine-4-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide or carbimidothioate groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halides, amines; reactions may require the use of catalysts or specific solvents to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Methyl N-cyanomorpholine-4-carbimidothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl N-cyanomorpholine-4-carbimidothioate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.
Comparison with Similar Compounds
Methyl N-cyanomorpholine-4-carbimidothioate can be compared to other similar compounds, such as:
Methyl N-cyanomorpholine-4-carbimidate: Lacks the thioate group, which may result in different reactivity and biological activity.
Methyl N-cyanomorpholine-4-carbamimidothioate: Contains an additional amino group, which can influence its chemical properties and interactions.
Methyl N-cyanomorpholine-4-carbamimidate: Similar structure but without the thioate group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl N-cyanomorpholine-4-carboximidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-12-7(9-6-8)10-2-4-11-5-3-10/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUDYASYNMISQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCOCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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